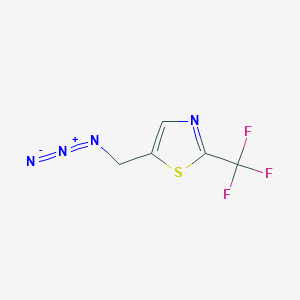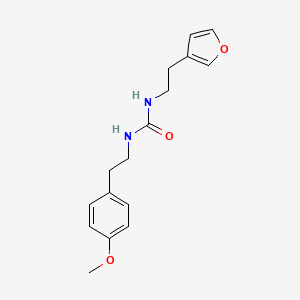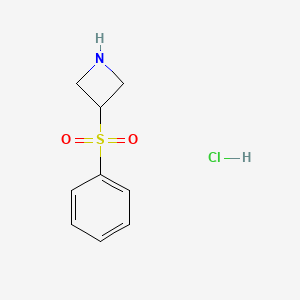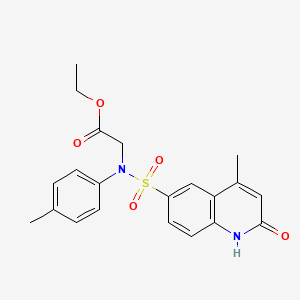
ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate is a chemical compound that belongs to the family of quinolines. It is a sulfonamide derivative and has been extensively studied for its biological and pharmacological properties. This compound is synthesized through a multistep process and has been used in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluene-sulfonylhydrazide, yielding a product that, upon alkylation with ethyl iodide, produces a 1N-substituted derivative (Ukrainets, Tkach, Kravtsova, & Turov, 2009). This indicates potential for creating a range of derivatives for further research applications.
Tosylation and Structural Analysis : The tosylation of position 4 of the quinolone with p-toluene-sulfonylhydrazide in anhydrous solvents is another area of interest, revealing insights into the steric structure of the tosyl-substituted compound (Ukrainets, Tkach, Kravtsova, & Shishkina, 2008).
Antibacterial Properties : Ethyl 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound related to ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate, has been found to have broad antibacterial activity, suggesting potential antibacterial applications for related compounds (Goueffon, Montay, Roquet, & Pesson, 1981).
Crystal Structure Analysis : The crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a closely related compound, have been conducted, offering insights into the molecular interactions and stability of such compounds (Filali Baba et al., 2019).
Zinc(II)-Specific Fluorescing Agents : Ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate, a related compound, has been synthesized as a zinc(II)-specific fluorophore, suggesting potential applications in studying biological zinc(II) (Mahadevan et al., 1996).
Cancer Treatment Potential : A study on the preparation of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a similar compound, showed potent cytotoxic activity against human cancer cell lines, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Blood Coagulation System Effect : The study on (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides showed their hemostatic activity in vitro, indicating potential applications in influencing the blood coagulation system (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).
Antimicrobial Agents : New derivatives of quinazoline, similar in structure to the compound , have been synthesized and shown to have potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Diuretic Effects : Novel N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides, closely related to the compound , have been synthesized and studied for their diuretic effect on rats (Zubkov et al., 2012).
Biologically Active Substance Development : Research on 6-allylsulfonyl-4-methyl-1,2-dihydroquinoline-2-one, a related compound, highlighted its potential as an intermediate in developing new biologically active substances (Tsapko, 2014).
Spectroscopic and Molecular Docking Study : A spectroscopic analysis and molecular docking study of a similar compound, ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provides insights into its molecular structure and potential inhibitory activity against specific targets (El-Azab et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-[4-methyl-N-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonyl]anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-21(25)13-23(16-7-5-14(2)6-8-16)29(26,27)17-9-10-19-18(12-17)15(3)11-20(24)22-19/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGAKDHTCMQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

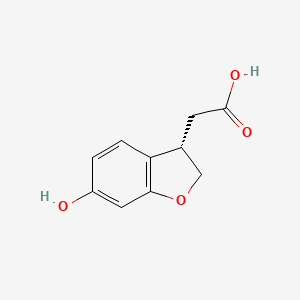
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
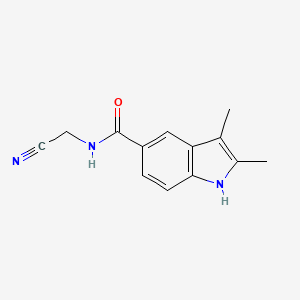
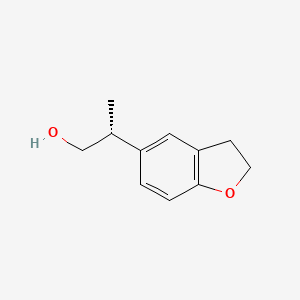
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)
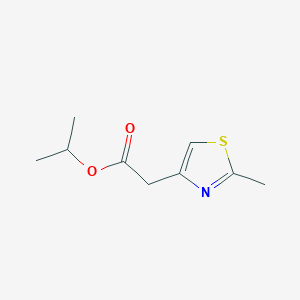
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)
![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)
